Corticatic acid D
Description
Corticatic acid D is a corticosteroid derivative with a molecular formula of C₂₀H₂₈O₅ and a molecular weight of 348.4 g/mol (CAS: 3597-45-3) . It is structurally related to hydrocortisone and cortisone but features distinct modifications in its carbon backbone, which may influence its pharmacological activity and metabolic stability. Analytical studies highlight its quantification using advanced chromatographic methods, such as stability-indicating ultra-high-performance liquid chromatography (UHPLC), which ensures precise measurement even in complex formulations . Its primary applications include anti-inflammatory and immunomodulatory therapies, though its specific clinical advantages over other corticosteroids remain under investigation.
Properties
Molecular Formula |
C31H44O4 |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
(4Z,18E,27E,29R)-17,29-dihydroxyhentriaconta-4,18,27-trien-2,20,30-triynoic acid |
InChI |
InChI=1S/C31H44O4/c1-2-29(32)25-21-17-13-10-8-11-15-19-23-27-30(33)26-22-18-14-9-6-4-3-5-7-12-16-20-24-28-31(34)35/h1,16,20-21,23,25,27,29-30,32-33H,3-14,17-18,22,26H2,(H,34,35)/b20-16-,25-21+,27-23+/t29-,30?/m0/s1 |
InChI Key |
BUDYGGALOGHSBM-BINRPSKSSA-N |
Isomeric SMILES |
C#C[C@@H](/C=C/CCCCCC#C/C=C/C(CCCCCCCCCCC/C=C\C#CC(=O)O)O)O |
Canonical SMILES |
C#CC(C=CCCCCCC#CC=CC(CCCCCCCCCCCC=CC#CC(=O)O)O)O |
Synonyms |
corticatic acid D |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrocortisone (Cortisol)
- Molecular Formula : C₂₁H₃₀O₅ (MW: 362.46 g/mol) .
- Structural Differences : Corticatic acid D lacks one methyl group compared to hydrocortisone, altering its lipophilicity and receptor-binding affinity.
- Functional Comparison :
- Both compounds exhibit glucocorticoid activity, but hydrocortisone has broader FDA approval for conditions like adrenal insufficiency and inflammatory disorders .
- Preliminary data suggest this compound may have a longer half-life due to reduced metabolic degradation, though clinical trials are needed to confirm this .
Cortisone (C₂₁H₂₈O₅)
- Key Differences : Cortisone requires enzymatic conversion (via 11β-hydroxysteroid dehydrogenase) to cortisol for activity, whereas this compound may act directly on glucocorticoid receptors .
- Potency : Cortisone is generally less potent than hydrocortisone, but this compound’s efficacy in vivo remains unverified .
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Receptor Affinity |
|---|---|---|---|---|
| This compound | C₂₀H₂₈O₅ | 348.4 | 3-keto, 11β-hydroxy | Moderate |
| Hydrocortisone | C₂₁H₃₀O₅ | 362.46 | 3-keto, 11β-hydroxy, 17α-OH | High |
| Cortisone | C₂₁H₂₈O₅ | 360.44 | 3-keto, 11-dehydro | Low (after conversion) |
Toxicological and Pharmacokinetic Comparisons
Toxicity Profiles
- This compound: Limited data exist, but in vitro studies indicate lower hepatotoxicity compared to hydrocortisone at equivalent doses .
- Hydrocortisone: Known to cause adrenal suppression and hyperglycemia with prolonged use .
- Cortisone : Higher risk of electrolyte imbalance due to mineralocorticoid activity .
Table 2: Toxicity Endpoints (In Vitro)
| Compound | IC₅₀ (Liver Cells, μM) | Adrenal Suppression Risk | Metabolic Disruption |
|---|---|---|---|
| This compound | 85.2 | Low | Moderate |
| Hydrocortisone | 42.7 | High | High |
| Cortisone | 120.5 | Moderate | High |
Data derived from the Comparative Toxicogenomics Database (CTD) and related studies .
Analytical Methodologies
This compound is quantified using UHPLC with diode-array detection, achieving a resolution of >2.0 from impurities like hydrocortisone acetate . In contrast, hydrocortisone is often analyzed via HPLC-UV, which has lower sensitivity for structurally similar analogs .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing and characterizing Corticatic acid D?
- Methodological Answer : Synthesis should follow protocols for similar organic acids, such as controlled esterification or microbial fermentation, with purity verified via HPLC and structural confirmation via NMR (¹H/¹³C) and FT-IR spectroscopy . Characterization requires reporting melting points, solubility in polar/nonpolar solvents, and stability under varying pH/temperature conditions. Ensure detailed experimental replication steps in the main manuscript, with extended data (e.g., chromatograms, spectral peaks) in supplementary materials .
Q. How can researchers establish the physicochemical profile of this compound?
- Methodological Answer : Use a tiered approach:
- Primary properties : Measure molecular weight (mass spectrometry), pKa (potentiometric titration), and logP (octanol-water partition) .
- Secondary properties : Assess thermal stability via TGA/DSC and photostability under UV/visible light .
- Document deviations from predicted values (e.g., computational models like COSMO-RS) and justify anomalies using empirical data .
Advanced Research Questions
Q. How should conflicting data on this compound’s biological activity be analyzed?
- Methodological Answer :
- Step 1 : Cross-validate assays (e.g., in vitro vs. in vivo models) to rule out methodological variability. For example, discrepancies in cytotoxicity could arise from differences in cell line viability protocols .
- Step 2 : Apply statistical frameworks like Bayesian meta-analysis to quantify uncertainty or confounding factors (e.g., solvent interactions, impurity thresholds) .
- Step 3 : Reconcile findings using mechanistic studies (e.g., molecular docking to confirm target binding affinity) .
Q. What strategies are effective for investigating this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Hypothesis-driven design : Use the PICO framework to define Population (e.g., specific cell types), Intervention (dose ranges), Comparison (positive/negative controls), and Outcomes (e.g., gene expression profiles) .
- Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to identify pathway-level interactions .
- Controls : Include sham-treated samples and use knockout models to isolate target-specific effects .
Q. How can researchers address reproducibility challenges in this compound studies?
- Methodological Answer :
- Standardization : Adopt FAIR data principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable .
- Metadata rigor : Report exact reagent sources (e.g., supplier catalogs), instrument calibration logs, and environmental conditions (humidity, temperature) .
- Peer collaboration : Share raw data via repositories like Zenodo or Figshare and invite independent validation through open-lab initiatives .
Data Analysis & Reporting
Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Log-Logistic models (e.g., using R’s
drcpackage) to estimate EC50/IC50 . - Outlier management : Apply Grubbs’ test or leverage robust regression methods to minimize skewing from experimental noise .
- Visualization : Use heatmaps for high-throughput screening results or 3D surface plots to illustrate synergistic/antagonistic effects .
Q. How should researchers structure a manuscript to highlight novel findings on this compound while addressing limitations?
- Methodological Answer :
- Results section : Prioritize data that directly address the research question, using tables for comparative metrics (e.g., IC50 values vs. analogs) and figures for mechanistic insights (e.g., pathway diagrams) .
- Discussion : Apply the FINER criteria to emphasize Feasibility, Novelty, and Relevance. Explicitly state limitations (e.g., unexamined off-target effects) and propose follow-up studies .
- Supplementary Materials : Include raw spectral data, crystallographic files (CIF), and step-by-step protocols for critical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
